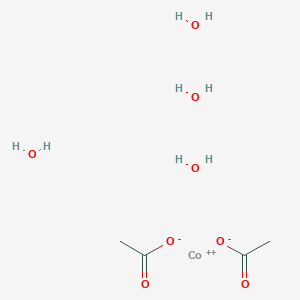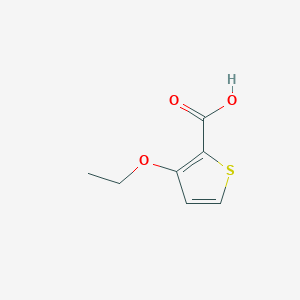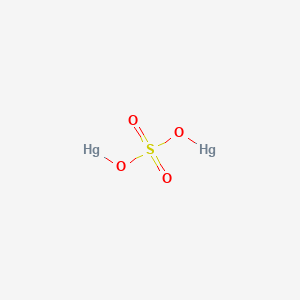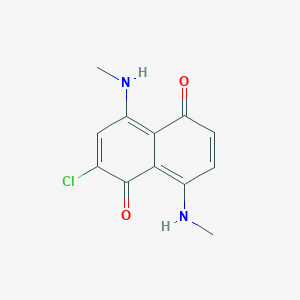
2-Chloro-4,8-bis(methylamino)-1,5-naphthoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4,8-bis(methylamino)-1,5-naphthoquinone, also known as CMA, is a synthetic compound that belongs to the family of naphthoquinones. It is widely used in scientific research due to its unique properties, including its ability to act as an electron acceptor in redox reactions. In
Mécanisme D'action
2-Chloro-4,8-bis(methylamino)-1,5-naphthoquinone acts as an electron acceptor in redox reactions, accepting electrons from reduced biological molecules such as proteins and enzymes. This results in the formation of a radical intermediate, which can further react with other biological molecules, leading to various biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
2-Chloro-4,8-bis(methylamino)-1,5-naphthoquinone has been shown to have various biochemical and physiological effects, including the inhibition of various enzymes such as xanthine oxidase and NADH oxidase. It has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Chloro-4,8-bis(methylamino)-1,5-naphthoquinone in lab experiments is its ability to act as an electron acceptor in redox reactions, making it a valuable tool for studying the redox properties of various biological molecules. However, 2-Chloro-4,8-bis(methylamino)-1,5-naphthoquinone has limitations, including its toxicity and instability, which can affect the accuracy of the results obtained in lab experiments.
Orientations Futures
There are several future directions for the use of 2-Chloro-4,8-bis(methylamino)-1,5-naphthoquinone in scientific research. One area of interest is the development of new biosensors for the detection of various biomolecules. Another area of interest is the study of the biochemical and physiological effects of 2-Chloro-4,8-bis(methylamino)-1,5-naphthoquinone in different biological systems. Additionally, the development of new synthesis methods and modifications of 2-Chloro-4,8-bis(methylamino)-1,5-naphthoquinone could lead to the discovery of new compounds with unique properties and applications.
Conclusion:
In conclusion, 2-Chloro-4,8-bis(methylamino)-1,5-naphthoquinone is a synthetic compound that has been extensively used in scientific research due to its unique properties. Its ability to act as an electron acceptor in redox reactions makes it a valuable tool for studying the redox properties of various biological molecules. However, its toxicity and instability can affect the accuracy of the results obtained in lab experiments. There are several future directions for the use of 2-Chloro-4,8-bis(methylamino)-1,5-naphthoquinone in scientific research, including the development of new biosensors and the study of its biochemical and physiological effects in different biological systems.
Méthodes De Synthèse
2-Chloro-4,8-bis(methylamino)-1,5-naphthoquinone can be synthesized through a multi-step process involving the reaction of 2-chloro-1,4-naphthoquinone with dimethylamine followed by the reaction with methylamine. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
2-Chloro-4,8-bis(methylamino)-1,5-naphthoquinone has been extensively used in scientific research due to its ability to act as an electron acceptor in redox reactions. It is commonly used as a probe to study the redox properties of various biological molecules, including proteins, enzymes, and DNA. 2-Chloro-4,8-bis(methylamino)-1,5-naphthoquinone has also been used in the development of biosensors for the detection of various biomolecules.
Propriétés
Numéro CAS |
135790-40-8 |
|---|---|
Nom du produit |
2-Chloro-4,8-bis(methylamino)-1,5-naphthoquinone |
Formule moléculaire |
C12H11ClN2O2 |
Poids moléculaire |
250.68 g/mol |
Nom IUPAC |
6-chloro-5-hydroxy-8-(methylamino)-4-methyliminonaphthalen-1-one |
InChI |
InChI=1S/C12H11ClN2O2/c1-14-7-3-4-9(16)10-8(15-2)5-6(13)12(17)11(7)10/h3-5,15,17H,1-2H3 |
Clé InChI |
QDZYGMLRYFGURB-UHFFFAOYSA-N |
SMILES isomérique |
CNC1=C2C(=C(C=C(C2=O)Cl)NC)C(=O)C=C1 |
SMILES |
CNC1=CC(=C(C2=C1C(=O)C=CC2=NC)O)Cl |
SMILES canonique |
CNC1=C2C(=C(C=C(C2=O)Cl)NC)C(=O)C=C1 |
Synonymes |
1,5-Naphthalenedione, 2-chloro-4,8-bis(methylamino)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



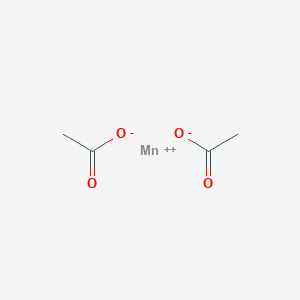
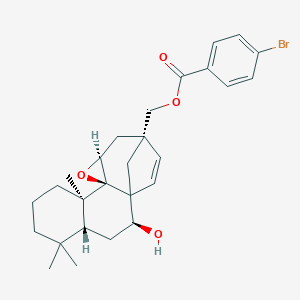

![3-[3,5-Dimethylisoxazol-4-yl]-1-propanol](/img/structure/B147985.png)

